REACTION_CXSMILES
|
[Br-:1].[CH2:2]([N+:14]([CH3:19])([CH3:18])[CH2:15][CH2:16][OH:17])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].C(=O)([O-])[O-].[Na+].[Na+].[C:26](Cl)(=[O:28])[CH3:27]>CC(C)=O>[Br-:1].[CH2:2]([N+:14]([CH3:19])([CH3:18])[CH2:15][CH2:16][O:17][C:26](=[O:28])[CH3:27])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13] |f:0.1,2.3.4,7.8|
|
Name
|
|
Quantity
|
13.14 g
|
Type
|
reactant
|
Smiles
|
[Br-].C(CCCCCCCCCCC)[N+](CCO)(C)C
|
Name
|
|
Quantity
|
4.72 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
3.27 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
21.22 g
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
While stirring under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a reaction vessel was placed
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with isopropanol
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the quat
|
Type
|
FILTRATION
|
Details
|
the solution was filtered hot
|
Type
|
CUSTOM
|
Details
|
to removed sodium chloride and sodium carbonate
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-].C(CCCCCCCCCCC)[N+](CCOC(C)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |